

An In-depth Technical Guide to Trichloromethanesulfonyl Chloride

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Compound of Interest

Compound Name: *Trichloromethanesulfonyl chloride*

Cat. No.: B166823

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Abstract

Trichloromethanesulfonyl chloride ($\text{Cl}_3\text{CSO}_2\text{Cl}$) is a powerful and versatile reagent in modern organic synthesis. With a molecular weight of 217.89 g/mol, this compound is primarily recognized for its efficacy as a free radical chlorinating agent and as a key building block in the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its principal applications, and an exploration of its reaction mechanisms. While a valuable synthetic tool, it is important to note that **trichloromethanesulfonyl chloride** is not known to be directly involved in biological signaling pathways; its role in drug development is as a reagent for the synthesis of target molecules.

Chemical and Physical Properties

Trichloromethanesulfonyl chloride is a white to almost white crystalline solid. It is soluble in many organic solvents such as toluene and dichloromethane, but insoluble in water. Below is a summary of its key quantitative properties.

Property	Value	Source(s)
Molecular Weight	217.89 g/mol	
Molecular Formula	CCl ₄ O ₂ S	[1]
CAS Number	2547-61-7	
Melting Point	137-140 °C (lit.)	[2]
Boiling Point	170 °C	[2]
Density	1.8252 g/cm ³ (estimate)	[2]
Flash Point	63.7 °C	[2]
Vapor Pressure	1.14 mmHg at 25 °C	[2]
Refractive Index	1.536	[2]

Key Applications in Organic Synthesis

Trichloromethanesulfonyl chloride is a valuable reagent in a variety of synthetic transformations, most notably in chlorination reactions and the synthesis of sulfonamides.

α-Chlorination of Aldehydes

Trichloromethanesulfonyl chloride is an efficient reagent for the α-chlorination of aldehydes under mild conditions.[\[3\]](#)[\[4\]](#) This reaction is of significant interest in organic synthesis as α-chloro aldehydes are versatile intermediates. The reaction typically proceeds via an enamine intermediate, which then reacts with the chlorinating agent.[\[5\]](#)

Synthesis of Sulfonamides

Sulfonamides are a cornerstone of many therapeutic agents. **Trichloromethanesulfonyl chloride** serves as a precursor to the trichloromethylsulfonyl group, which can be reacted with primary and secondary amines to form the corresponding sulfonamides.[\[6\]](#) This reaction is a standard method for the formation of the sulfonamide bond.

Experimental Protocols

General Protocol for α -Chlorination of an Aldehyde

This protocol is based on the method described by Jimeno, Cao, and Renaud (2016).[\[3\]](#)[\[5\]](#)

Materials:

- Aldehyde
- **Trichloromethanesulfonyl chloride** (1.0 - 1.2 equivalents)
- Pyrrolidine (as catalyst)
- 2,6-Lutidine (as base)
- 1,2-Dimethoxyethane (DME) as solvent
- Water

Procedure:

- In a round-bottom flask, dissolve the aldehyde in DME.
- Add pyrrolidine and 2,6-lutidine to the solution.
- Add water to the reaction mixture.
- Add **trichloromethanesulfonyl chloride** portion-wise to the stirred solution at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with an appropriate aqueous solution.
- The product is extracted with an organic solvent.
- The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography.

Note: For sterically demanding aldehydes, higher temperatures and a bulkier base may be required to improve efficiency.[\[5\]](#)

General Protocol for the Synthesis of a Sulfonamide

This is a general procedure for the reaction of a sulfonyl chloride with an amine.

Materials:

- Primary or secondary amine
- **Trichloromethanesulfonyl chloride** (1.0 equivalent)
- A suitable base (e.g., triethylamine or pyridine, 1.5 - 2.0 equivalents)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

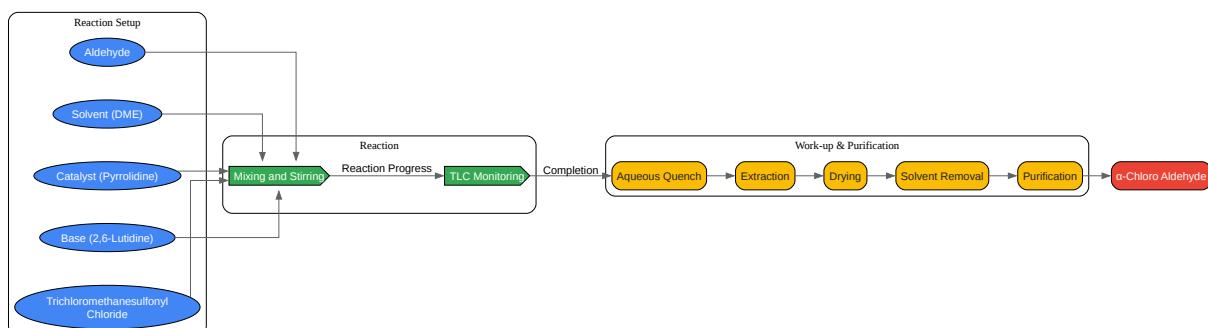
- In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
- Add the base to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of **trichloromethanesulfonyl chloride** in the same anhydrous solvent to the cooled amine solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
- Once the reaction is complete, quench the reaction with water.
- Extract the product with an organic solvent.
- Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

- The crude product can be purified by recrystallization or column chromatography.

Reaction Mechanisms and Logical Workflows

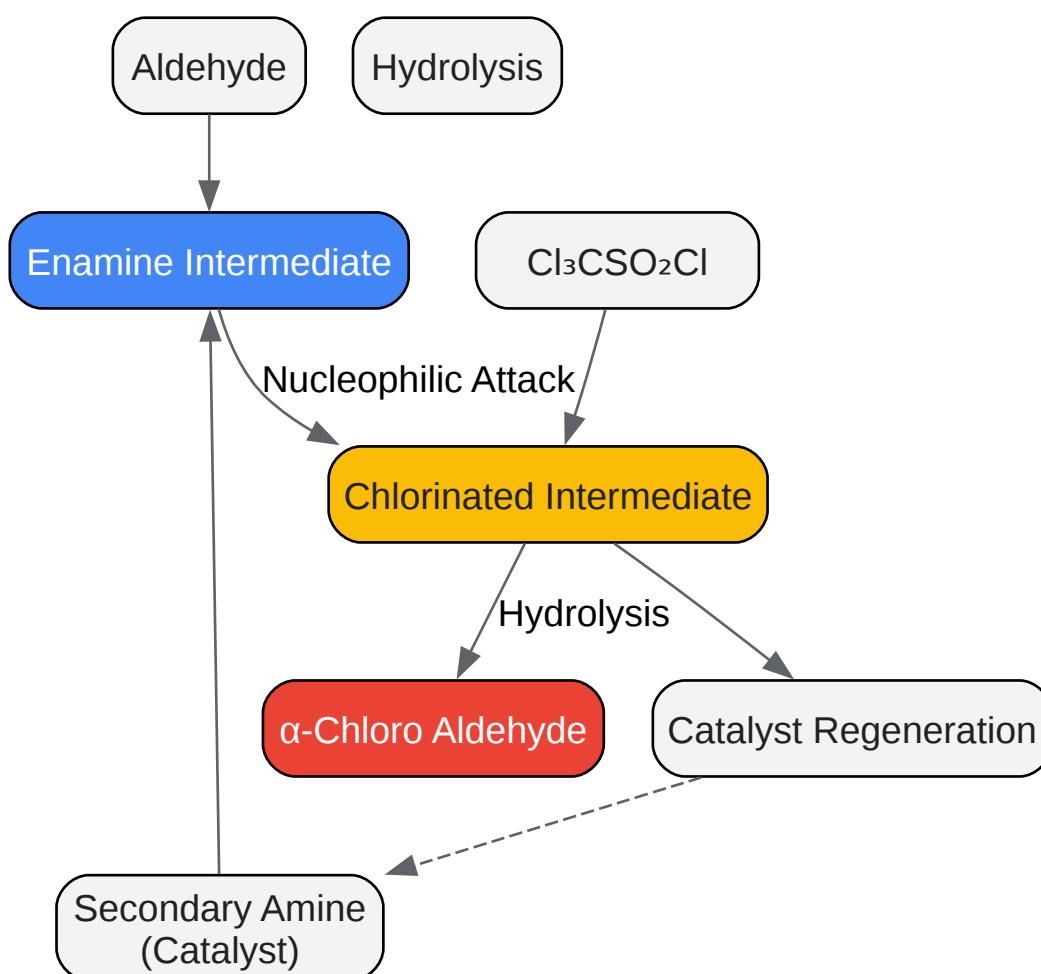
α -Chlorination of Aldehydes

The α -chlorination of aldehydes with **trichloromethanesulfonyl chloride** in the presence of a secondary amine catalyst proceeds through an enamine intermediate. The workflow and proposed mechanism are depicted below.



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Experimental Workflow for α -Chlorination of Aldehydes

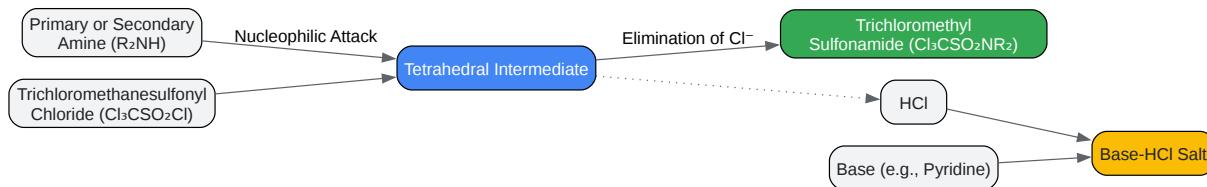


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Mechanism of α -Chlorination of Aldehydes

Synthesis of Sulfonamides

The synthesis of sulfonamides from **trichloromethanesulfonyl chloride** and an amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.



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Reaction Pathway for Sulfonamide Synthesis

Safety and Handling

Trichloromethanesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.^[1] It may also cause respiratory irritation. Therefore, it should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

Trichloromethanesulfonyl chloride is a highly effective and versatile reagent in organic synthesis with a well-established role in the α -chlorination of aldehydes and the synthesis of sulfonamides. Its utility in the construction of complex molecules makes it a valuable tool for researchers in academia and industry, particularly in the field of drug development. While its reactivity makes it a hazardous substance requiring careful handling, its synthetic utility is undeniable. Future research may continue to uncover new applications for this powerful chemical building block.

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